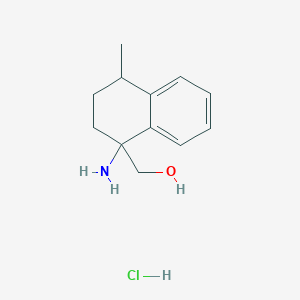

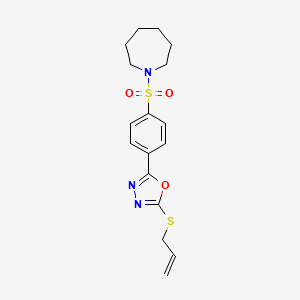

![molecular formula C8H14N2S B2547090 Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine CAS No. 102158-55-4](/img/structure/B2547090.png)

Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. Paper describes the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, which are structurally related to the compound of interest. These compounds were synthesized through a multi-step process involving the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation, and reduction steps. Similarly, paper discusses the synthesis of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine through the reaction of N-amidinothiourea and dimethyl acetylenedicarboxylate under various conditions, showcasing the versatility of thiazole chemistry.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. Paper provides an in-depth analysis of the molecular structure of a novel thiazole derivative using experimental techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy, complemented by theoretical calculations. The paper also discusses the formation of dimers in the solid state, which is indicative of the potential for intermolecular interactions in thiazole compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive sites within the molecule. Paper uses NBO analysis to investigate charge transfer and delocalization in the molecule, which can affect its reactivity. The study of these reactions is important for understanding the potential applications of thiazole derivatives in chemical synthesis and drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Paper evaluates the thermodynamic parameters of the synthesis reaction, indicating that the formation of the compound is exothermic and spontaneous at room temperature. The binding energy of intermolecular interactions is also calculated, providing insight into the stability of the compound. These properties are essential for predicting the behavior of thiazole derivatives in different environments and their suitability for various applications.

科学的研究の応用

Chemical Synthesis and Derivatives

Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine plays a role in the synthesis of various chemical compounds. It is involved in transformations leading to the synthesis of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted derivatives. These processes utilize aromatic amines and monosubstituted hydrazines, indicating its versatility in chemical reactions for creating structurally diverse molecules with potential applications in medicinal chemistry and material science (Albreht et al., 2009).

Novel Compound Synthesis

The compound has been used in the creation of new chemical entities, such as ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. This process involves amination methods, highlighting its utility in introducing nitrogen-containing functional groups into molecular frameworks, which is crucial for the development of pharmaceuticals and agrochemicals (Idhayadhulla et al., 2010).

Material Science Applications

In material science, derivatives of this compound have been explored for their unique properties. For instance, a novel V-shaped molecule derived from it exhibits morphology-dependent fluorochromism, which can change colors under mechanical force or pH stimuli. This property is particularly interesting for the development of security inks and sensors, as it allows for the creation of materials that respond to environmental changes (Xiao-lin Lu & Xia, 2016).

作用機序

Target of Action

Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a compound that has been found to have diverse biological activities Thiazole derivatives, which this compound is a part of, have been reported to interact with various biological targets such as enzymes, receptors, and dna .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

将来の方向性

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives .

特性

IUPAC Name |

N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-7-6-11-8(9-7)4-5-10(2)3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKNHMRVLAAFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)